

Introduction: A Versatile Heterocyclic Building Block

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Compound of Interest

Compound Name: **3-(Pyridin-2-yl)prop-2-yn-1-ol**

Cat. No.: **B1306768**

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3-(Pyridin-2-yl)prop-2-yn-1-ol is a key heterocyclic compound that serves as a versatile building block for researchers in synthetic organic chemistry and drug discovery. Its structure uniquely combines three critical functional moieties: a pyridine ring, a propargyl alcohol, and an internal alkyne. The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, present in numerous natural products and FDA-approved drugs due to its ability to engage in crucial biological interactions.^{[1][2][3]} The propargyl alcohol and alkyne functionalities provide reactive handles for a wide array of synthetic transformations, including oxidation, reduction, and, most notably, carbon-carbon bond-forming cross-coupling and cycloaddition reactions.

This guide provides a senior application scientist's perspective on the synthesis, properties, reactivity, and applications of this compound, with a focus on the practical causality behind experimental choices and its potential in modern drug development programs.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in research. The key identifiers and properties for **3-(Pyridin-2-yl)prop-2-yn-1-ol** are summarized below.

Property	Value	Source
CAS Number	29768-03-4	[4]
Molecular Formula	C ₈ H ₇ NO	[5] [6]
Molecular Weight	133.15 g/mol	[6]
Exact Mass	133.05276 Da	[5]
IUPAC Name	3-(pyridin-2-yl)prop-2-yn-1-ol	[5]
Synonyms	3-(2-pyridinyl)-2-propyn-1-ol	[7]
Physical Form	Solid	[8]
InChIKey	JBTFIWAQYSBSEZ-UHFFFAOYSA-N	[5] [6]

Spectroscopic Signature

While experimental spectra are best acquired on a case-by-case basis, a predictive analysis based on the compound's structure provides a reliable reference for characterization.[\[9\]](#) The solvent environment can significantly influence the chemical shifts of labile protons, such as the hydroxyl proton.[\[10\]](#)

Predicted ¹ H NMR	Shift (δ , ppm)	Multiplicity	Assignment
Pyridine Protons	7.2 - 8.6	Multiplets	4H, aromatic
Methylene Protons	~4.4	Singlet/Triplet	2H, -CH ₂ -OH
Hydroxyl Proton	Variable (broad)	Singlet	1H, -OH

Predicted ¹³ C NMR	Shift (δ , ppm)	Assignment
Pyridine Carbons	122 - 150	5 distinct signals
Alkyne Carbons	80 - 95	C≡C
Methylene Carbon	~51	CH ₂ -OH

Key IR Absorptions	Wavenumber (cm ⁻¹)	Assignment
O-H Stretch	3200-3600 (broad)	Alcohol
C≡C Stretch	2100-2260 (weak)	Alkyne
C=N, C=C Stretch	1580-1610	Pyridine Ring

Synthesis via Sonogashira Cross-Coupling

The most direct and efficient synthesis of **3-(pyridin-2-yl)prop-2-yn-1-ol** involves the Sonogashira cross-coupling reaction.[\[11\]](#) This powerful method forms a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an sp²-hybridized carbon (2-halopyridine).[\[12\]](#)[\[13\]](#) The reaction is prized for its mild conditions and high tolerance for various functional groups, making it a cornerstone of modern organic synthesis.[\[11\]](#)[\[14\]](#)

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Mechanism and Rationale

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[\[11\]](#)

- Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the 2-halopyridine to form a Pd(II) complex.
- Copper Cycle: The copper(I) co-catalyst reacts with the terminal alkyne (propargyl alcohol) in the presence of the amine base to form a highly reactive copper(I) acetylide intermediate.[\[13\]](#) The base is crucial as it deprotonates the alkyne and neutralizes the hydrogen halide formed during the reaction.[\[13\]](#)
- Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.
- Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, **3-(pyridin-2-yl)prop-2-yn-1-ol**, and regenerate the Pd(0) catalyst.

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Step-by-Step Experimental Protocol

This protocol is adapted from standard procedures for Sonogashira couplings of heteroaromatic halides.[\[13\]](#)

- **Inert Atmosphere:** To a dry Schlenk flask, add the palladium catalyst (e.g., $\text{PdCl}_2(\text{PPh}_3)_2$, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI , 2-5 mol%).
- **Solvent and Reagents:** Place the flask under an inert atmosphere (e.g., Argon or Nitrogen). Add anhydrous, deoxygenated solvent (e.g., THF or DMF), followed by 2-bromopyridine (1.0 equiv.) and an amine base such as triethylamine (2.0 equiv.).
- **Alkyne Addition:** Stir the mixture and then add propargyl alcohol (1.1-1.2 equiv.) dropwise.
- **Reaction:** Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor its progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired **3-(pyridin-2-yl)prop-2-yn-1-ol**.

Reactivity and Synthetic Potential

The true value of **3-(pyridin-2-yl)prop-2-yn-1-ol** lies in its potential for derivatization, offering multiple pathways to novel and complex molecules.

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The Alkyne as a Linchpin: Click Chemistry

The terminal alkyne functionality makes this molecule an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the most prominent example of "click chemistry".^{[15][16]} This reaction is exceptionally efficient and bio-orthogonal, allowing for the covalent linking of the pyridinylalkynol scaffold to molecules bearing an azide group (e.g., peptides, polymers, or fluorescent probes) to form a stable 1,2,3-triazole ring.^{[15][17]} This has profound implications for bioconjugation, materials science, and fragment-based drug discovery.^{[15][17]}

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Applications in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a cornerstone of medicinal chemistry, known for its presence in drugs targeting a vast range of diseases, including cancers and central nervous system disorders.^{[1][2][3]} Pyridine and its derivatives, such as pyridinones, can act as hydrogen bond acceptors/donors and bioisosteres for other aromatic systems, making them highly effective at interacting with biological targets like enzymes and receptors.^{[18][19][20][21]}

3-(Pyridin-2-yl)prop-2-yn-1-ol serves as a valuable starting point for generating libraries of novel compounds for high-throughput screening. The rigid alkyne linker can position the pyridine core and other appended functionalities in specific spatial orientations within a target's binding pocket. For example, derivatives of this scaffold could be explored as:

- Kinase Inhibitors: The pyridine nitrogen can form critical hydrogen bonds with the hinge region of many kinases.^{[18][19]}
- Enzyme Inhibitors: Many pyridine-based drugs function by inhibiting clinically important enzymes.^[3]
- CNS-Active Agents: The pyridine scaffold is prevalent in alkaloids and synthetic compounds with activity in the central nervous system.^[1]

The ability to easily link this scaffold to other pharmacophores via click chemistry further enhances its utility, allowing for the rapid assembly of complex and potentially highly potent drug candidates.

Conclusion

3-(Pyridin-2-yl)prop-2-yn-1-ol is more than a simple chemical; it is a strategically designed building block that offers a confluence of desirable features for the modern researcher. Its efficient synthesis via the Sonogashira coupling, combined with the versatile reactivity of its alkyne and alcohol groups, provides a robust platform for synthetic exploration. For drug development professionals, its pyridine core represents a proven pharmacophore, while the alkyne handle opens the door to modular drug design through click chemistry. This combination of synthetic accessibility and strategic functionality ensures that **3-(pyridin-2-yl)prop-2-yn-1-ol** will remain a highly relevant and valuable tool in the pursuit of novel materials and therapeutics.

References

- PubChem. 3-(Pyridin-2-YL)propanal | C8H9NO | CID 11400798. [\[Link\]](#)
- Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews - ACS Publications. [\[Link\]](#)
- PubChem. 3-(Pyridin-2-yl)propanoic acid | C8H9NO2 | CID 564292. [\[Link\]](#)
- PubChemLite. **3-(pyridin-2-yl)prop-2-yn-1-ol**. [\[Link\]](#)
- SpectraBase. 3-(2-Pyridinyl)-2-propyn-1-ol - Spectra. [\[Link\]](#)
- PubChem. 3-(2-Pyridyl)-2-propen-1-ol. [\[Link\]](#)
- O'Hagan, D. Pyridine alkaloids with activity in the central nervous system. Natural Product Reports - PMC. [\[Link\]](#)
- Wikipedia. Sonogashira coupling. [\[Link\]](#)
- PubChem. 3-Pyridin-2-ylbut-1-yn-1-ol. [\[Link\]](#)

- Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. [\[Link\]](#)
- ResearchGate. Role of pyridines as enzyme inhibitors in medicinal chemistry. [\[Link\]](#)
- Elangovan, A., Wang, Y., & Ho, T. Sonogashira Coupling Reaction with Diminished Homocoupling. *Organic Letters*. [\[Link\]](#)
- PubChem. 3-(Pyridin-2-yl)propan-1-amine. [\[Link\]](#)
- PubMed Central. Recent Advances of Pyridinone in Medicinal Chemistry. [\[Link\]](#)
- ResearchGate. Pyridones in drug discovery: Recent advances. [\[Link\]](#)
- Preprints.org. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential. [\[Link\]](#)
- ResearchGate. (PDF) Recent Advances in Sonogashira Reactions. [\[Link\]](#)
- Wikipedia. Click chemistry. [\[Link\]](#)
- PubChem. 3-(Pyridin-3-yl)prop-2-yn-1-amine hydrochloride | C8H9ClN2. [\[Link\]](#)
- PubMed. Pyridones in drug discovery: Recent advances. [\[Link\]](#)
- PubChem. 3-(Pyridin-3-yl)prop-2-yn-1-amine | C8H8N2. [\[Link\]](#)
- ResearchGate. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [\[Link\]](#)
- YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [\[Link\]](#)
- ChemSynthesis. 1-phenyl-3-pyridin-2-ylpropan-1-ol. [\[Link\]](#)
- Ningbo Inno Pharmchem Co.,Ltd. 3-Phenyl-2-propyn-1-ol: Synthesis, Properties & Industrial Applications. [\[Link\]](#)

- MDPI. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [\[Link\]](#)
- MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [\[Link\]](#)
- Chemistry Stack Exchange. Prop-2-yn-1-ol NMR spectrum differences. [\[Link\]](#)
- PubMed Central. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations. [\[Link\]](#)
- MDPI. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures. [\[Link\]](#)
- Wikipedia. Propargyl alcohol. [\[Link\]](#)
- DeForest, C. & Anseth, K. Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments. *Nature Materials*. [\[Link\]](#)
- Organic Syntheses. N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide. [\[Link\]](#)
- ResearchGate. New reactivity of 1-(2-pyridyl)-2-propen-1-ol with nitro derivatives. [\[Link\]](#)
- PubMed Central. 1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-Based Ru(II)/Ir(III)/Re(I) Complexes as Anticancer Agents. [\[Link\]](#)

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Sources

- 1. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. researchgate.net [researchgate.net]

- 4. combi-blocks.com [combi-blocks.com]
- 5. PubChemLite - 3-(pyridin-2-yl)prop-2-yn-1-ol (C₈H₇NO) [pubchemlite.lcsb.uni.lu]
- 6. spectrabase.com [spectrabase.com]
- 7. 3-(2-PYRIDINYL)-2-PROPYN-1-OL | 29768-03-4 [chemicalbook.com]
- 8. 3-(4-Pyridyl)-2-propyn-1-ol | 93524-95-9 [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Click chemistry - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
- 17. Sequential Click Reactions for Synthesizing and Patterning 3D Cell Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 19. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
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